molecular formula C11H17ClFN B6344245 (Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride CAS No. 1240567-80-9

(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride

Cat. No.: B6344245
CAS No.: 1240567-80-9
M. Wt: 217.71 g/mol
InChI Key: TUAPNRDQRSLMGZ-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride” is a compound that has recently gained attention as a potential therapeutic and research tool. It is a synthetic cathinone, a group of compounds that have been a continuous and evolving problem for more than a decade . Every year, dozens of new, previously unknown drugs appear on the illegal market, posing a significant threat to the health and lives of their users .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H17ClFN . The molecular weight is 217.71 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties such as density, melting point, and boiling point of “this compound” are not provided in the search results .

Scientific Research Applications

Chemical Synthesis and Characterization

Research in chemical synthesis often focuses on developing new reactions and characterizing novel compounds. For instance, the reaction of specific amines with esters in butanol has been studied, leading to the formation of amides and butyl esters, indicating the compound's potential role in synthetic organic chemistry and the development of new synthetic pathways (I. Novakov et al., 2017). Such research highlights the utility of fluorophenyl derivatives in synthesizing complex molecules, which could be relevant to the applications of "(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride".

Biological Activity Studies

Several studies have explored the biological activities of compounds structurally related to "this compound". For example, compounds with fluorous (S)- and (R)-1-phenylethylamines have been synthesized and characterized, with their solubility patterns and fluorous partition coefficients determined. These compounds were used in novel methods for enantiomer resolution, demonstrating the potential of fluorinated compounds in medicinal chemistry and drug development (D. Szabó et al., 2006).

Pharmacological Applications

Research on the pharmacological properties of related compounds has identified potential therapeutic applications. For instance, novel tricyclic compounds with unique amine moieties have shown potent anti-influenza A virus activity, indicating the potential for developing new antiviral agents from fluorophenyl derivatives (M. Oka et al., 2001). Similarly, the synthesis of specific morpholine derivatives has led to the discovery of compounds with significant antidepressant activities, underscoring the relevance of such chemical structures in discovering new treatments for depression (Tao Yuan, 2012).

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAPNRDQRSLMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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